Physical and chemical properties of 3-Amino-3-phenylbutan-1-ol
Physical and chemical properties of 3-Amino-3-phenylbutan-1-ol
The Strategic Utility of 3-Amino-3-phenylbutan-1-ol in Asymmetric Synthesis and API Development
The architectural complexity of modern Active Pharmaceutical Ingredients (APIs) increasingly relies on robust, stereochemically dense building blocks. Among these, 1,3-amino alcohols represent a privileged scaffold. Specifically, 3-Amino-3-phenylbutan-1-ol (CAS: 51973-13-8)[1] is a highly specialized, sterically encumbered 1,3-amino alcohol featuring a quaternary stereocenter. This technical guide provides an in-depth mechanistic analysis of its physicochemical properties, validated synthetic workflows, and its strategic application as both a chiral ligand and an API precursor.
Physicochemical Profiling and Structural Causality
The physical behavior of 3-Amino-3-phenylbutan-1-ol is dictated by its dual hydrogen-bonding capacity (primary amine and primary hydroxyl) and the hydrophobic bulk of its phenyl and methyl substituents. This dichotomy influences its solubility, coordination geometry, and handling requirements.
| Property | Value | Causality / Significance |
| CAS Number | 51973-13-8[1] | Unique identifier for regulatory tracking and procurement. |
| Molecular Formula | C10H15NO[1] | Dictates a core framework suitable for small-molecule API design. |
| Molecular Weight | 165.23 g/mol [1] | Low molecular weight ensures high atom economy when utilized as a chiral auxiliary. |
| Purity Standard | ≥ 95%[1] | Critical threshold for preventing catalyst poisoning in downstream transition-metal applications. |
| Handling Profile | Moisture & Light Sensitive[1] | Amine oxidation and hygroscopicity require inert gas (Argon/N2) storage to prevent degradation[1]. |
Mechanistic Reactivity: The 1,3-Amino Alcohol Advantage
In transition-metal catalysis, the spatial relationship between the amine and hydroxyl groups in 3-amino-3-phenylbutan-1-ol is paramount. When acting as a bidentate ligand, the 1,3-distance allows for the formation of a thermodynamically stable six-membered metallacycle. The quaternary C3 carbon—bearing both a phenyl and a methyl group—acts as a steric wall. This forces the coordinated metal (e.g., Pd(II) or Cu(I)) into a highly defined chiral pocket, which is the foundational mechanism for transferring asymmetry to prochiral substrates in reactions such as Diels-Alder cycloadditions[2] or allylic C-H aminations[3].
Figure 1: Synthetic workflow and downstream pharmaceutical applications of 3-Amino-3-phenylbutan-1-ol.
Validated Synthetic Workflow: Accessing the Diastereomeric Scaffold
The synthesis of highly substituted 1,3-amino alcohols historically relies on the diastereoselective reduction of β-amino ketone precursors[3]. The following protocol outlines a self-validating system for generating the anti-1,3-amino alcohol motif, emphasizing the causality behind each operational parameter.
Phase 1: Chelation-Controlled Diastereoselective Reduction
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Procedure : Dissolve the precursor β-amino ketone in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an argon atmosphere. Slowly introduce a hydride source (e.g., Lithium Aluminum Hydride, LiAlH4).
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Causality : The cryogenic temperature serves a dual purpose: it mitigates exothermic runaway and locks the substrate into a rigid conformation. The lithium cation coordinates simultaneously to the carbonyl oxygen and the amine nitrogen, forming a rigid six-membered cyclic transition state. This chelation control blocks one face of the carbonyl, forcing the incoming hydride to attack from the less sterically hindered trajectory, thereby yielding the anti-diastereomer with high selectivity[3].
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Self-Validation : Monitor the reaction via Thin Layer Chromatography (TLC). Stain the plates with ninhydrin and gently heat; the emergence of a distinct purple/pink spot confirms the presence of the primary amine product, while the disappearance of the UV-active ketone starting material validates complete conversion.
Phase 2: Matrix Quenching and Isolation (Fieser Method)
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Procedure : Once conversion is complete, quench the reaction at 0 °C using the n, n, 3n method (for every x grams of LiAlH4 used, sequentially add x mL of H2O, x mL of 15% NaOH aqueous solution, and 3x mL of H2O).
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Causality : Direct aqueous quenching of aluminum hydrides typically generates a thick, gelatinous emulsion of aluminum hydroxides that traps the basic amino alcohol product, devastating the yield. The Fieser sequence forces the aluminum salts to precipitate as a dense, granular white solid.
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Self-Validation : The formation of a clear supernatant above an easily filterable white precipitate indicates a successful quench. The supernatant can then be decanted and extracted with dichloromethane to isolate the free base.
Phase 3: Chiral Resolution
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Procedure : To isolate the pure enantiomer, subject the racemic 3-amino-3-phenylbutan-1-ol to co-crystallization with an enantiopure resolving agent, such as (S)-(+)-mandelic acid, in acetonitrile[2].
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Causality : The chiral acid reacts with the racemic amine to form a pair of diastereomeric salts. Because diastereomers possess distinct physicochemical properties (unlike enantiomers), one salt will exhibit lower solubility in acetonitrile and selectively crystallize out of the solvent matrix[2].
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Self-Validation : Filter the crystals, liberate the free base using aqueous NaOH, and measure the specific optical rotation using a polarimeter. An enantiomeric excess (ee) of >98% validates the resolution cycle[2].
Strategic Applications in Drug Development
The 1,3-amino alcohol motif is a cornerstone in the architecture of complex therapeutics[4].
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Hydroxyethylene Dipeptide Isosteres : The scaffold is frequently utilized to mimic the transition state of peptide bond hydrolysis. This makes it an invaluable core for designing protease inhibitors (such as those targeting HIV or novel viral proteases)[3].
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Neuromodulators : Optically active 1,3-amino alcohols serve as direct precursors or structural analogs for centrally acting analgesics and monoamine reuptake inhibitors[4]. The quaternary stereocenter at C3 of 3-amino-3-phenylbutan-1-ol provides metabolic stability, preventing rapid enzymatic degradation by monoamine oxidases (MAOs).
Environmental Directives and Handling Protocols
Given its chemical nature, 3-Amino-3-phenylbutan-1-ol requires stringent handling protocols to maintain structural integrity and laboratory safety[1].
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Atmospheric Control : The primary amine is susceptible to atmospheric oxidation and CO2 absorption (forming carbamates). The compound must be handled under inert gas (Argon or N2) and stored in a cool, dry environment[1].
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PPE Validation : Operators must wear cold-insulating gloves, fire/flame resistant clothing, and eye/face protection. Inadequate ventilation necessitates respiratory protection[1].
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Spill Mitigation : In the event of a breach, absorb spillage with inert materials to prevent environmental release, as the compound poses risks to aquatic ecosystems[1].
References
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Ambeed. "CAS No. 51973-13-8 Specifications." 1
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Scholaris / Tetrahedron: Asymmetry. "Synthesis of a 1,3-spiro-amino-alcohol-derived chiral auxiliary and its application to Diels-Alder reactions." 2
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Journal of the American Chemical Society. "Synthesis of anti-1,3 Amino Alcohol Motifs via Pd(II)/SOX Catalysis with the Capacity for Stereodivergence." 3
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Google Patents. "Optically active beta-aminoketones, optically active 1,3-amino alcohols and method for the production thereof." 4
Sources
- 1. CAS No. 51973-13-8 Specifications | Ambeed [ambeed.com]
- 2. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CA2484685C - Optically active .beta.-aminoketones, optically active 1,3-amino alcohols and method for the production thereof - Google Patents [patents.google.com]
